molecular formula C21H23N3O3 B11336712 3-butoxy-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

3-butoxy-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11336712
M. Wt: 365.4 g/mol
InChI Key: HYSQJBZTTAWIEZ-UHFFFAOYSA-N
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Description

3-butoxy-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a butoxy group, a dimethylphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is then coupled with the appropriate benzamide derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

3-butoxy-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-butoxy-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-butoxy-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

3-butoxy-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C21H23N3O3/c1-4-5-11-26-18-8-6-7-17(13-18)21(25)22-20-19(23-27-24-20)16-10-9-14(2)15(3)12-16/h6-10,12-13H,4-5,11H2,1-3H3,(H,22,24,25)

InChI Key

HYSQJBZTTAWIEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)C)C

Origin of Product

United States

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